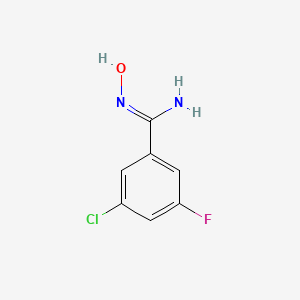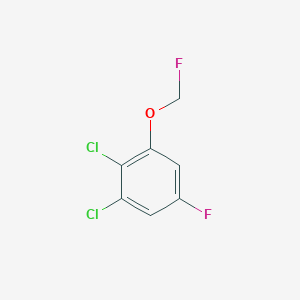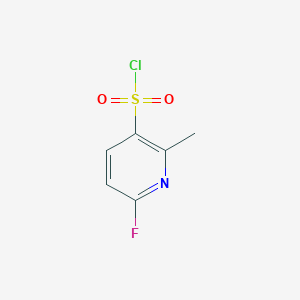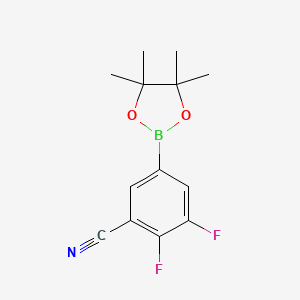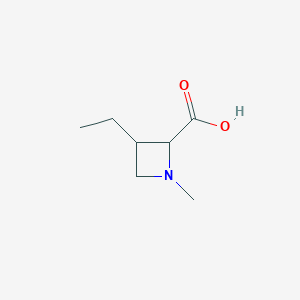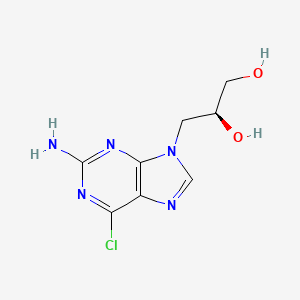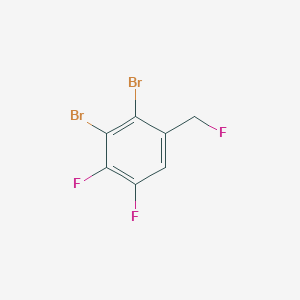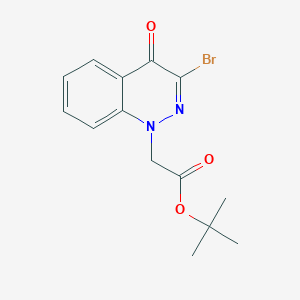![molecular formula C8H10N2O3 B14044974 (NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine](/img/structure/B14044974.png)
(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethoxypicolinaldehyde oxime: is a heterocyclic compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . It is characterized by the presence of two methoxy groups attached to a picolinaldehyde oxime structure, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypicolinaldehyde oxime typically involves the reaction of 5,6-Dimethoxypicolinaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an oxime intermediate, which is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for 5,6-Dimethoxypicolinaldehyde oxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization of reaction parameters to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxypicolinaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5,6-Dimethoxypicolinaldehyde oxime is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Potential use in the development of bioactive molecules and enzyme inhibitors.
Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic properties.
Industry: Use in the production of specialty chemicals and materials for advanced applications.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxypicolinaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the compound’s structure allows it to participate in redox reactions, impacting cellular functions and signaling pathways .
Comparison with Similar Compounds
- 5,6-Dimethoxypicolinaldehyde
- 5,6-Dimethoxynicotinaldehyde oxime
- 5-Bromo-3-methoxypicolinaldehyde oxime
Comparison: 5,6-Dimethoxypicolinaldehyde oxime is unique due to the presence of both methoxy groups and the oxime functionality, which confer distinct chemical reactivity and biological activity compared to its analogs . The combination of these functional groups enhances its versatility in synthetic and research applications.
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(NZ)-N-[(5,6-dimethoxypyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H10N2O3/c1-12-7-4-3-6(5-9-11)10-8(7)13-2/h3-5,11H,1-2H3/b9-5- |
InChI Key |
FGIMNFLPYRRIJH-UITAMQMPSA-N |
Isomeric SMILES |
COC1=C(N=C(C=C1)/C=N\O)OC |
Canonical SMILES |
COC1=C(N=C(C=C1)C=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Exo-Amino-Bicyclo[2.2.1]Heptane-2-Carboxylic Acid Hydrochloride](/img/structure/B14044902.png)

![(2-cyclopropyl-6-(3,5-dimethylisoxazol-4-yl)-1H-benzo[d]imidazol-4-yl)(pyridazin-3-yl)(tetrahydrofuran-2-yl)methanol](/img/structure/B14044926.png)
